(3,4-dimethoxybenzyl)[2-(methylthio)phenyl]amine
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Overview
Description
(3,4-dimethoxybenzyl)[2-(methylthio)phenyl]amine, also known as DMMA, is a chemical compound that has gained attention in the scientific community for its potential pharmacological properties. DMMA belongs to the class of phenethylamines, which are known for their psychoactive effects. However, the focus of
Mechanism of Action
The mechanism of action of (3,4-dimethoxybenzyl)[2-(methylthio)phenyl]amine involves its interaction with serotonin receptors and transporters. (3,4-dimethoxybenzyl)[2-(methylthio)phenyl]amine acts as a potent inhibitor of the serotonin transporter, which leads to an increase in serotonin levels in the brain. This increase in serotonin levels may contribute to the antidepressant effects of (3,4-dimethoxybenzyl)[2-(methylthio)phenyl]amine.
Biochemical and Physiological Effects:
(3,4-dimethoxybenzyl)[2-(methylthio)phenyl]amine has been shown to have various biochemical and physiological effects. In addition to its effects on serotonin levels, (3,4-dimethoxybenzyl)[2-(methylthio)phenyl]amine has been shown to increase dopamine and norepinephrine levels in the brain. (3,4-dimethoxybenzyl)[2-(methylthio)phenyl]amine has also been shown to have antioxidant properties, which could contribute to its potential therapeutic benefits.
Advantages and Limitations for Lab Experiments
One advantage of (3,4-dimethoxybenzyl)[2-(methylthio)phenyl]amine is its potent serotonin transporter inhibition, which makes it a valuable tool for studying the role of the serotonin system in various physiological and pathological conditions. However, one limitation of (3,4-dimethoxybenzyl)[2-(methylthio)phenyl]amine is its potential psychoactive effects, which could confound experimental results.
Future Directions
There are several future directions for research on (3,4-dimethoxybenzyl)[2-(methylthio)phenyl]amine. One area of interest is the potential therapeutic benefits of (3,4-dimethoxybenzyl)[2-(methylthio)phenyl]amine for depression and other mood disorders. Additionally, further studies are needed to elucidate the mechanism of action of (3,4-dimethoxybenzyl)[2-(methylthio)phenyl]amine and its effects on various neurotransmitter systems. Finally, more research is needed to determine the safety and toxicity of (3,4-dimethoxybenzyl)[2-(methylthio)phenyl]amine.
Synthesis Methods
The synthesis of (3,4-dimethoxybenzyl)[2-(methylthio)phenyl]amine involves the reaction between 3,4-dimethoxybenzaldehyde and 2-(methylthio)phenylamine in the presence of a reducing agent such as sodium borohydride. The reaction yields (3,4-dimethoxybenzyl)[2-(methylthio)phenyl]amine as a white crystalline solid with a melting point of 144-146°C.
Scientific Research Applications
(3,4-dimethoxybenzyl)[2-(methylthio)phenyl]amine has been studied for its potential pharmacological properties, particularly its effects on the central nervous system. One study found that (3,4-dimethoxybenzyl)[2-(methylthio)phenyl]amine acts as a potent serotonin transporter inhibitor, which suggests that it may have antidepressant effects. Additionally, (3,4-dimethoxybenzyl)[2-(methylthio)phenyl]amine has been shown to have affinity for various serotonin receptors, which could contribute to its pharmacological effects.
properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-methylsulfanylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-18-14-9-8-12(10-15(14)19-2)11-17-13-6-4-5-7-16(13)20-3/h4-10,17H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOWXODGGQXTKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=CC=CC=C2SC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethoxybenzyl)[2-(methylthio)phenyl]amine |
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